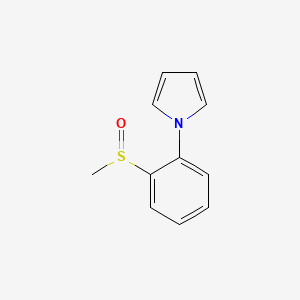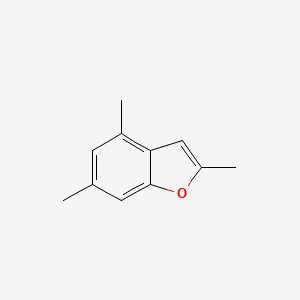
3-Phenylisoxazol-5(4H)-imine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Phenylisoxazol-5(4H)-imine is a heterocyclic compound that features an isoxazole ring substituted with a phenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Phenylisoxazol-5(4H)-imine typically involves the cyclization of appropriate precursors. One common method is the three-component reaction involving ethyl acetoacetate, hydroxylamine hydrochloride, and an aryl aldehyde. This reaction is often catalyzed by various agents such as L-valine, zinc oxide nanoparticles, or modified β-cyclodextrin . The reaction conditions usually involve refluxing in ethanol or water, and the products are obtained in good to excellent yields.
Industrial Production Methods: Industrial production of isoxazole derivatives, including this compound, often employs scalable and environmentally friendly methods. Catalysts like immobilized copper (I) in metformin-functionalized β-cyclodextrin have been used to enhance the efficiency and sustainability of the process .
Análisis De Reacciones Químicas
Types of Reactions: 3-Phenylisoxazol-5(4H)-imine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or other oxidized derivatives.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl ring or the isoxazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used under various conditions.
Major Products: The major products formed from these reactions include oximes, amines, and substituted isoxazole derivatives .
Aplicaciones Científicas De Investigación
3-Phenylisoxazol-5(4H)-imine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits antimicrobial, anticancer, and anti-inflammatory properties, making it a candidate for drug development
Medicine: Its derivatives are explored for potential therapeutic applications, including as antiviral and antituberculosis agents
Industry: Isoxazole derivatives are used in the production of agrochemicals, such as herbicides and fungicides.
Mecanismo De Acción
The mechanism of action of 3-Phenylisoxazol-5(4H)-imine involves its interaction with various molecular targets. The compound can inhibit enzymes, bind to receptors, and interfere with cellular pathways. For example, it may act as an inhibitor of histone deacetylase (HDAC), leading to changes in gene expression and cellular function .
Comparación Con Compuestos Similares
Isoxazol-5(4H)-ones: These compounds share the isoxazole ring structure but differ in their substituents.
Isoxazolines: Partially saturated analogs of isoxazoles with diverse biological activities.
Isoxazolidines: Fully saturated analogs with applications in medicinal chemistry.
Uniqueness: 3-Phenylisoxazol-5(4H)-imine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its phenyl group enhances its ability to interact with biological targets, making it a valuable compound for research and development .
Propiedades
Número CAS |
90417-07-5 |
|---|---|
Fórmula molecular |
C9H8N2O |
Peso molecular |
160.17 g/mol |
Nombre IUPAC |
3-phenyl-4H-1,2-oxazol-5-imine |
InChI |
InChI=1S/C9H8N2O/c10-9-6-8(11-12-9)7-4-2-1-3-5-7/h1-5,10H,6H2 |
Clave InChI |
CQNLZEPTUMMAHE-UHFFFAOYSA-N |
SMILES canónico |
C1C(=NOC1=N)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


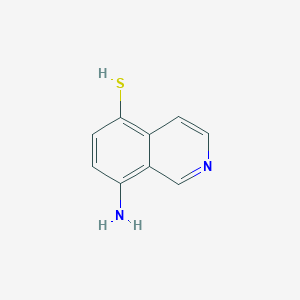
![(Z)-6-(2-(7-Methoxybenzo[d][1,3]dioxol-5-yl)vinyl)benzofuran-4-ol](/img/structure/B12876500.png)
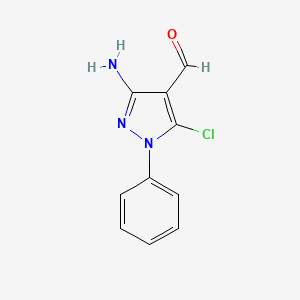
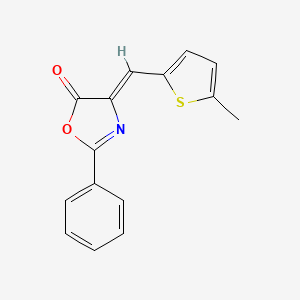
![(4S)-2-[4-phenyl-2-[5-phenyl-2-[(4S)-4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl]phenyl]phenyl]-4-propan-2-yl-4,5-dihydro-1,3-oxazole](/img/structure/B12876509.png)
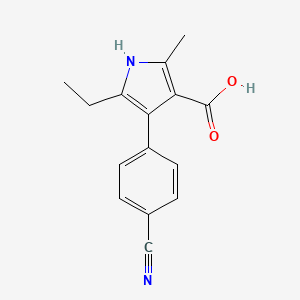
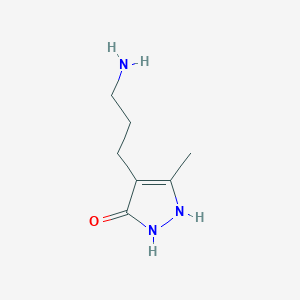
![2-Methyl-1-(3-methyl-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl)propan-1-one](/img/structure/B12876534.png)


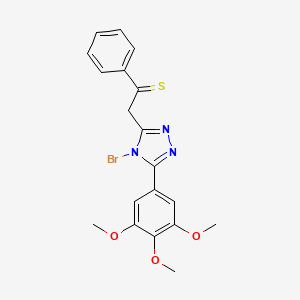
![2-(2-Bromobenzo[d]oxazol-6-yl)-2-hydroxyacetic acid](/img/structure/B12876564.png)
